Urea, N,N''-(methylenedi-4,1-phenylene)bis[N',N'-dipropyl-

Description

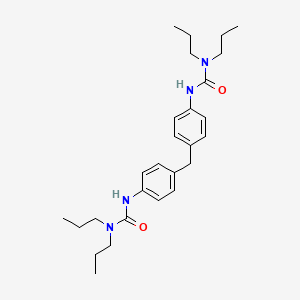

Urea, N,N’‘-(methylenedi-4,1-phenylene)bis[N’,N’-dipropyl-] is an organic compound characterized by its unique structure, which includes a methylene bridge connecting two phenylene groups, each substituted with dipropylurea moieties. This compound is typically a white solid at room temperature and exhibits hydrophobic properties, making it soluble in organic solvents such as ethanol and dimethyl sulfoxide .

Properties

IUPAC Name |

3-[4-[[4-(dipropylcarbamoylamino)phenyl]methyl]phenyl]-1,1-dipropylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40N4O2/c1-5-17-30(18-6-2)26(32)28-24-13-9-22(10-14-24)21-23-11-15-25(16-12-23)29-27(33)31(19-7-3)20-8-4/h9-16H,5-8,17-21H2,1-4H3,(H,28,32)(H,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFUXBUHMBVFCFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)N(CCC)CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393970 | |

| Record name | Urea, N,N''-(methylenedi-4,1-phenylene)bis[N',N'-dipropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127194-07-4 | |

| Record name | Urea, N,N''-(methylenedi-4,1-phenylene)bis[N',N'-dipropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-METHYLENEBIS(1,1-DIPROPYL-3-PHENYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Urea, N,N’‘-(methylenedi-4,1-phenylene)bis[N’,N’-dipropyl-] generally involves a series of chemical reactions, including substitution and addition reactions. The process typically starts with the reaction of methylenedi-4,1-phenylene with dipropylamine under controlled conditions to form the desired urea derivative .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Biological Activity

Urea, N,N''-(methylenedi-4,1-phenylene)bis[N',N'-dipropyl-] is a unique organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, synthesis, and various biological effects based on available research findings.

Chemical Structure and Properties

The compound is characterized by a methylene bridge connecting two phenylene groups, each substituted with dipropylurea moieties. Its molecular formula is with a molecular weight of 452.6 g/mol. The compound is typically a white solid at room temperature and exhibits hydrophobic properties, making it soluble in organic solvents like ethanol and dimethyl sulfoxide.

| Property | Details |

|---|---|

| Molecular Formula | C27H40N4O2 |

| Molecular Weight | 452.6 g/mol |

| CAS Number | 127194-07-4 |

| Solubility | Soluble in ethanol and DMSO |

| Physical State | White solid at room temperature |

Synthesis Methods

The synthesis of Urea, N,N''-(methylenedi-4,1-phenylene)bis[N',N'-dipropyl-] typically involves chemical reactions such as substitution and addition reactions. The process often starts with the reaction of methylenedi-4,1-phenylene with dipropylamine under controlled conditions to yield the desired urea derivative.

Anticancer Properties

Recent studies have indicated that compounds similar to Urea, N,N''-(methylenedi-4,1-phenylene)bis[N',N'-dipropyl-] exhibit significant anticancer properties. For instance, research has shown that urea derivatives can induce apoptosis in cancer cells by disrupting cellular signaling pathways .

In a study focusing on urea-based polymers, it was found that these compounds could inhibit the proliferation of various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Antimicrobial Activity

Urea derivatives have also been evaluated for their antimicrobial properties. A study highlighted the effectiveness of certain urea compounds against a range of bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes .

Biocompatibility

The biocompatibility of Urea, N,N''-(methylenedi-4,1-phenylene)bis[N',N'-dipropyl-] has been assessed in various applications, particularly in drug delivery systems. Its hydrophobic nature allows for the encapsulation of hydrophilic drugs, enhancing their bioavailability while minimizing toxicity .

Case Studies

- Anticancer Efficacy Study : A recent investigation into the anticancer efficacy of urea derivatives demonstrated that compounds similar to Urea, N,N''-(methylenedi-4,1-phenylene)bis[N',N'-dipropyl-] exhibited IC50 values in the low micromolar range against breast cancer cell lines. The study concluded that these compounds could serve as potential leads for new anticancer therapies .

- Antimicrobial Testing : In another case study assessing antimicrobial activity, Urea derivatives showed significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of conventional antibiotics, suggesting a promising alternative for treatment .

Scientific Research Applications

Pharmaceutical Development

Urea derivatives have been extensively studied for their potential as pharmaceutical agents. The compound's ability to form hydrogen bonds can enhance the solubility and bioavailability of drug formulations.

Case Study : Research has shown that urea derivatives can act as effective inhibitors in various biological pathways, making them candidates for drug development against cancer and other diseases. The National Cancer Institute has evaluated similar compounds for their anticancer properties, indicating a pathway for further exploration of this specific urea derivative in therapeutic applications.

Materials Science

The compound is utilized in the synthesis of advanced materials, particularly in creating supramolecular gels. These gels can control crystallization and polymorphism, which are critical in drug formulation and delivery systems.

Case Study : A study highlighted the use of urea-based supramolecular gels in controlling the crystallization of pharmaceutical compounds. This application is crucial for optimizing drug delivery systems where the physical form of the drug impacts its efficacy .

Lubricants and Greases

Urea derivatives are also employed in formulating lubricants and greases due to their thermal stability and ability to enhance viscosity.

| Application | Description |

|---|---|

| Lubricants | Used to improve performance under high temperatures |

| Greases | Enhances mechanical stability and reduces wear |

This application is particularly relevant in machinery and automotive industries where performance under stress is critical .

Environmental Remediation

Research indicates that urea derivatives can be used in the remediation of contaminated environments. Their ability to form complexes with heavy metals enables them to assist in the extraction or stabilization of pollutants.

Case Study : A study on environmental applications found that urea-based compounds could effectively bind heavy metals, thus reducing their bioavailability and toxicity in soil and water systems.

Q & A

Q. What are the recommended protocols for synthesizing urea derivatives with methylenedi-phenylene backbones, and how can reaction yields be optimized?

- Methodology : Utilize coupling agents (e.g., carbodiimides) to facilitate urea bond formation between dipropylamine and methylenedi-phenylene precursors. Optimize solvent polarity (e.g., DMF or THF) and reaction temperature (70–90°C) to enhance yield . Monitor reaction progress via FT-IR for the disappearance of isocyanate peaks (2,200–2,275 cm⁻¹) and confirm product purity using HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) .

Q. How should researchers characterize the structural integrity of this urea derivative?

- Analytical Framework :

- NMR : Use NMR (DMSO-d6) to verify methylene (–CH₂–) protons at δ 3.8–4.2 ppm and dipropyl groups (δ 0.8–1.5 ppm). NMR should confirm urea carbonyl signals at ~155–160 ppm .

- Mass Spectrometry : High-resolution ESI-MS in positive ion mode to validate the molecular ion peak (expected m/z: ~500–600 Da) .

- XRD : For crystalline batches, analyze diffraction patterns to confirm planar urea linkages and phenyl stacking .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Safety Protocol :

- Acute Toxicity : While oral LD50 in rats is >2,000 mg/kg (OECD 401), wear nitrile gloves and safety goggles to avoid skin/eye contact (Skin Sens. 1 classification per EU Regulation 790/2009) .

- Ecotoxicity : Avoid aqueous discharge due to potential chronic aquatic toxicity (EC50 for zebrafish >250 mg/L; OECD 203) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in biomedical applications?

- Experimental Design :

- Functionalization : Introduce substituents (e.g., halogens, hydroxyl groups) at the phenyl rings to modulate hydrogen-bonding capacity. Compare binding affinities to targets like integrase enzymes using surface plasmon resonance (SPR) .

- Anti-HIV Activity : Test derivatives against HIV-1 integrase in vitro (IC50 assays) and correlate with substituent electronic profiles (Hammett constants) .

Q. How should conflicting data on solubility and stability be resolved?

- Data Contradiction Analysis :

- Solubility : Reported water solubility ranges from 9.2 mg/L (20°C) to negligible. Re-evaluate using dynamic light scattering (DLS) to detect aggregation in aqueous buffers. Consider co-solvents (e.g., PEG-400) for enhanced dissolution .

- Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. If degradation occurs, identify byproducts via LC-MS and adjust storage conditions (desiccated, inert atmosphere) .

Q. What strategies mitigate batch-to-batch variability in synthetic routes?

- Quality Control Workflow :

- Impurity Profiling : Use LC-MS to detect residual dipropylamine (common impurity; m/z 102.1) and optimize purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Crystallization : Screen solvents (e.g., ethanol/water mixtures) to improve polymorph consistency. Track crystal habit via SEM .

Q. How can environmental persistence and biodegradation pathways be assessed?

- Ecological Impact Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.